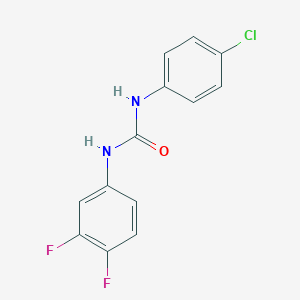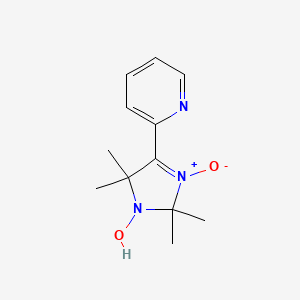![molecular formula C16H10N2O4S B5795125 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione CAS No. 328272-65-7](/img/structure/B5795125.png)
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione is a synthetic compound that belongs to the class of pyrrole-2,5-dione derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and material science. In
Wirkmechanismus
The mechanism of action of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound binds to the enzyme and prevents it from carrying out its function, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound is cytotoxic to various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that this compound has anti-tumor activity in animal models of cancer. However, this compound has also shown toxicity to normal cells, which limits its potential use as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its toxicity to normal cells, which requires careful handling and disposal. Additionally, this compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione. One direction is to explore its potential as a building block for the synthesis of new organic semiconductors with improved properties. Another direction is to investigate its potential as a probe for studying protein-ligand interactions in more detail. Additionally, further studies are needed to explore the potential of this compound as an anti-cancer agent and to develop strategies to reduce its toxicity to normal cells.
Synthesemethoden
The synthesis of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione involves the reaction of 4-(4-nitrophenylthio)aniline with maleic anhydride in the presence of a catalyst. The reaction proceeds via a Diels-Alder reaction, followed by dehydration and oxidation steps. The yield of this reaction is around 50%, and the purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione has shown potential applications in various scientific fields. In material science, this compound has been used as a building block for the synthesis of organic semiconductors, which have applications in electronic devices. In biochemistry, this compound has been used as a probe for studying protein-ligand interactions. In medicine, this compound has shown potential as an anti-cancer agent due to its ability to inhibit the activity of the enzyme topoisomerase II.
Eigenschaften
IUPAC Name |
1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S/c19-15-9-10-16(20)17(15)11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)18(21)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVOLNUFWRKWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357958 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-[(4-nitrophenyl)thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
328272-65-7 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-[(4-nitrophenyl)thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)



![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)

![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)

![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)


![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)